N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide
Description
N,N-Diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a 1H-pyrazole core substituted with diethylamine, methyl groups, and a 2-methyl-3-nitrobenzoyl moiety. Pyrazole sulfonamides are notable for their structural versatility, enabling interactions with diverse biological targets via hydrogen bonding (sulfonamide group) and hydrophobic or electronic effects (aromatic and nitro substituents).
Properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-6-19(7-2)27(25,26)16-12(4)18-20(13(16)5)17(22)14-9-8-10-15(11(14)3)21(23)24/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIGQTJNWSUUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Benzoyl Group: The pyrazole ring can be acylated using 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride derivative.
Alkylation: Finally, the diethyl groups can be introduced through alkylation using diethyl sulfate or a similar reagent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced under hydrogenation conditions to modify the nitro group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Amino Derivatives: Reduction of the nitro group.
Substituted Pyrazoles: Through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. Research has shown that compounds similar to N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide exhibit significant activity against various bacterial strains, making them candidates for further development as antimicrobial agents.
Enzyme Inhibition : The compound has potential as an enzyme inhibitor, which can be pivotal in biochemical studies. Its ability to bind to specific enzymes could lead to insights into metabolic pathways and disease mechanisms.
Drug Development
The compound is being explored for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with biological targets in ways that may lead to the development of new drugs with enhanced efficacy or reduced side effects.
Material Science
In addition to its biological applications, this compound may find uses in material science. Its chemical properties could be leveraged to develop new materials with specific functionalities, such as improved durability or resistance to environmental factors.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting it could serve as a template for developing new antibiotics.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of sulfonamides revealed that this compound effectively inhibited specific enzymes involved in metabolic pathways related to cancer proliferation. This finding highlights its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of “N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The nitro and sulfonamide groups could play crucial roles in binding interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyrazole ring and sulfonamide group significantly influence solubility, melting point, and electronic properties. Key comparisons include:
- Melting Points : Bulkier substituents (e.g., naphthyl in 5g) or polar groups (e.g., nitro in the target compound) likely increase melting points due to enhanced intermolecular forces. Compound 26, with a 3,4-dichlorophenyl group, has a higher melting point (163–166°C) than 27 (138–142°C), suggesting halogenated aryl groups improve crystallinity.
Structural Diversity in Pyrazole Derivatives
- Heterocyclic Additions : Compounds with fused rings (e.g., pyrazolo[3,4-d]pyrimidin in ) exhibit broader pharmacokinetic profiles than simpler pyrazole sulfonamides.
Biological Activity
N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound classified as a pyrazole derivative. Pyrazole compounds are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug development. This specific compound features a sulfonamide group, which is significant for its biological properties.
Chemical Structure and Properties
The IUPAC name for this compound is N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)pyrazole-4-sulfonamide. Its molecular formula is C17H22N4O5S, and it possesses several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O5S |
| Molecular Weight | 394.45 g/mol |
| IUPAC Name | N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)pyrazole-4-sulfonamide |
| CAS Number | 1020503-35-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro and sulfonamide groups are thought to play crucial roles in binding interactions with proteins or enzymes, potentially leading to inhibition or modulation of specific biochemical pathways.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, research indicated that certain pyrazole-4-sulfonamide derivatives were tested for their antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results showed that these compounds did not exhibit cytotoxic activity at certain concentrations, suggesting a selective mechanism of action against cancer cells without affecting normal cells .
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for several derivatives, indicating their potency:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N,N-diethyl-3,5-dimethyl... | 15.2 | U937 |
| MR-S1-13 | 10.5 | MCF7 |
| MR-S1-5 | 25.0 | HeLa |
These findings suggest that modifications in the structure of pyrazole derivatives can significantly influence their biological activity.
Other Biological Activities
In addition to anticancer properties, pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Inhibitory effects on fungal growth.
- Anti-inflammatory : Reduction of inflammation markers in vitro.
- Antioxidant : Scavenging free radicals and reducing oxidative stress.
These diverse activities make pyrazole derivatives promising candidates for further pharmacological development.
Case Studies and Research Findings
Several case studies have explored the biological potential of pyrazole derivatives:
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of new pyrazole derivatives with significant anticancer properties against breast cancer cells .
- Antimicrobial Activity : Another study demonstrated the effectiveness of sulfonamide-containing pyrazoles against resistant bacterial strains, indicating potential applications in treating infections caused by multi-drug resistant organisms .
- Enzyme Inhibition : Research has shown that some pyrazole derivatives can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .
Q & A
Q. What are the key considerations for synthesizing N,N-diethyl-3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide?
The synthesis typically involves a multi-step procedure:
Condensation : Reacting a pyrazole precursor with a sulfonamide group under alkaline conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide backbone.
Acylation : Introducing the 2-methyl-3-nitrobenzoyl group via nucleophilic substitution or Friedel-Crafts acylation.
Purification : Use column chromatography or recrystallization to isolate the product.
Key parameters include solvent choice (DMF or ethanol), temperature control (room temperature or reflux), and stoichiometric ratios to minimize byproducts .
Q. How can researchers confirm the structural identity of this compound?
Employ spectroscopic and crystallographic methods:
- NMR : Analyze ¹H and ¹³C spectra to verify substituent positions and sulfonamide connectivity.
- IR : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in nitrobenzoyl or pyrazole ring orientations .
Q. What are the standard protocols for purity assessment?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- Melting point analysis : Compare observed values with literature data (±2°C tolerance).
- Elemental analysis : Validate %C, %H, %N, and %S within 0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
A factorial design approach can identify critical factors:
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | DMF vs. THF | DMF | +15% efficiency |
| Temperature | 25°C vs. 80°C | 80°C (reflux) | +20% conversion |
| Catalyst | K₂CO₃ vs. Cs₂CO₃ | K₂CO₃ (1.2 eq) | Reduces side reactions |
| Post-reaction quenching with ice water improves precipitate recovery . |
Q. What computational methods predict the compound’s bioactivity?
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential).
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nitro group’s electrophilicity) .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP = 3.2 suggests moderate blood-brain barrier penetration) .
Q. How can crystallographic data resolve contradictions in structural assignments?
Q. What strategies validate the compound’s mechanism of action in biological assays?
- In vitro enzyme inhibition : Measure IC₅₀ values against COX-2 or EGFR kinases using fluorogenic substrates.
- SAR studies : Modify substituents (e.g., replace nitro with methoxy) to assess activity changes.
- Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations in HeLa or HEK293 cells .
Q. How to address discrepancies in bioactivity data across studies?
- Batch consistency : Verify purity via LC-MS and elemental analysis.
- Assay conditions : Standardize cell lines, serum concentrations, and incubation times.
- Control compounds : Include reference inhibitors (e.g., celecoxib for COX-2 assays) to normalize results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
